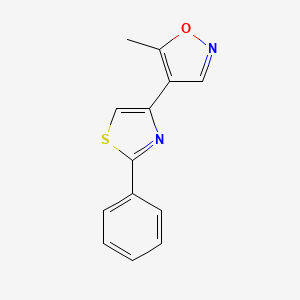
5-Méthyl-4-(2-phényl-1,3-thiazol-4-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole" is a heterocyclic molecule that is part of a broader class of compounds with potential biological and pharmacological activities. The isoxazole and thiazole moieties are common in various drugs and bioactive molecules, often contributing to their efficacy and pharmacokinetic properties .
Synthesis Analysis
The synthesis of related isoxazole-thiazole derivatives involves multi-step reactions, starting with isoxazolyl thioureas reacting with ethyl bromopyruvate to yield amines, which are then treated with hydrazine hydrate to afford acid hydrazides. These intermediates undergo cyclocondensation with ethyl acetoacetate and triethyl orthoformate to form pyrazolones and oxadiazoles, respectively . Another synthesis route for isoxazole derivatives includes a multicomponent reaction induced by light, which has been optimized for continuous flow photochemical synthesis, demonstrating the versatility and adaptability of these synthetic processes .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are supported by spectral and analytical data, including NMR and mass spectrometry. These techniques confirm the presence of the isoxazole and thiazole rings and the substitution patterns on these heterocycles . In some cases, the structure of the ligands has been further elucidated by single-crystal X-ray diffraction, providing detailed insights into the molecular geometry .
Chemical Reactions Analysis
Isoxazole-thiazole derivatives can participate in various chemical reactions, including cyclocondensation and S-alkylation, to yield a diverse array of products with different substituents and potential biological activities . The reactivity of these compounds is influenced by the presence of electron-donating or withdrawing groups on the rings, which can affect their interaction with other chemical entities and their catalytic properties in reactions such as C-C cross-coupling .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole-thiazole derivatives are characterized by their solubility, melting points, and stability, which are crucial for their potential application as pharmaceuticals. The lipophilicity conferred by the methyl and phenyl groups can enhance their ability to penetrate biological membranes, as seen in the central nervous system penetrability of a potent 5-HT3 receptor antagonist . The larvicidal activity of some isoxazole derivatives also highlights the importance of these properties in agrochemical applications .
Applications De Recherche Scientifique
Activité antioxydante
Les dérivés du thiazole, y compris le “5-Méthyl-4-(2-phényl-1,3-thiazol-4-yl)isoxazole”, ont été trouvés pour présenter des propriétés antioxydantes . Les antioxydants sont essentiels pour neutraliser les radicaux libres nocifs dans le corps, ce qui peut prévenir divers problèmes de santé.
Propriétés analgésiques et anti-inflammatoires
Les composés du thiazole auraient des activités analgésiques et anti-inflammatoires . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments contre la douleur et les inflammations .
Activité antimicrobienne
Les dérivés du thiazole ont montré des activités antimicrobiennes significatives . Ils pourraient être utilisés dans le développement de nouveaux agents antimicrobiens pour lutter contre les souches résistantes de bactéries .
Activité antifongique
Certains dérivés du thiazole ont démontré des activités antifongiques . Ils pourraient être utilisés dans le développement de nouveaux médicaments antifongiques, en particulier pour traiter les infections causées par des champignons résistants aux antifongiques actuels .
Activité antivirale
Des composés du thiazole, tels que le Ritonavir, ont été utilisés comme médicaments antirétroviraux . Cela suggère que le “this compound” pourrait potentiellement avoir des applications dans le développement de médicaments antiviraux .
Propriétés neuroprotectrices
Des dérivés du thiazole ont été trouvés pour présenter des propriétés neuroprotectrices . Ils pourraient potentiellement être utilisés dans le traitement des maladies neurodégénératives .
Propriétés antitumorales ou cytotoxiques
Des composés du thiazole ont montré des propriétés antitumorales ou cytotoxiques . Cela suggère que le “this compound” pourrait potentiellement être utilisé dans le traitement du cancer .
Régulation de l'inflammation centrale
“this compound” peut jouer un rôle important dans la régulation de l'inflammation centrale et peut également être utilisé pour contrôler le processus d'inflammation cérébrale .
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been found to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Orientations Futures
Thiazole derivatives continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may focus on the design and development of new thiazole derivatives, understanding their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies .
Analyse Biochimique
Biochemical Properties
Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Isoxazole derivatives also show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity
Cellular Effects
Thiazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
5-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-11(7-14-16-9)12-8-17-13(15-12)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNKVFULNYRCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

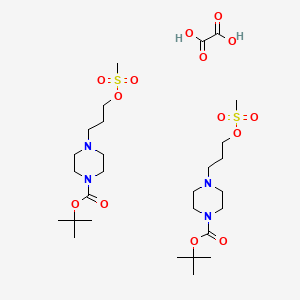



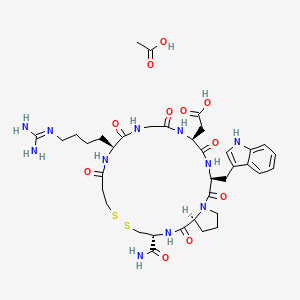
![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2500777.png)
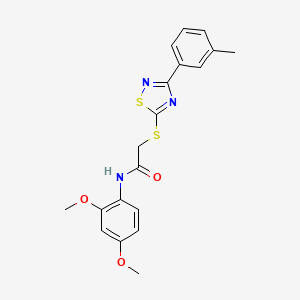
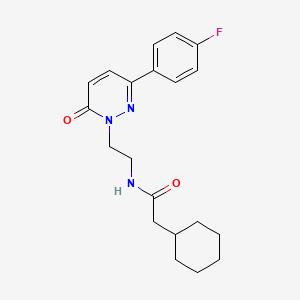
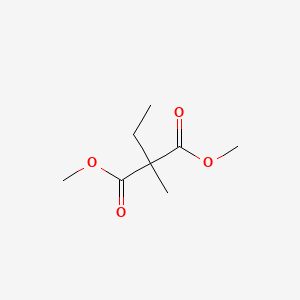
![3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2500784.png)


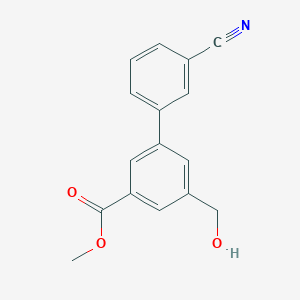
![4-tert-butyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide](/img/structure/B2500790.png)